Theobromine
Overview
Description
Theobromine, also known as xantheose, is a naturally occurring alkaloid compound belonging to the xanthine family. It is primarily found in the seeds of the cacao tree (Theobroma cacao), which is used to make chocolate products. The name “this compound” is derived from the Greek roots “theo” (meaning “god”) and “broma” (meaning “food”), signifying its historical association with the divine treat of chocolate .
Mechanism of Action
Target of Action
Theobromine, a xanthine alkaloid, primarily targets adenosine receptors within the plasma membrane of virtually every cell . It also inhibits phosphodiesterase, an enzyme that degrades cyclic AMP . These targets play crucial roles in various physiological processes, including neurotransmitter release, smooth muscle relaxation, and vasodilation .
Mode of Action
This compound acts as an antagonist at adenosine receptors, promoting neurotransmitter release . This action was previously believed to be due primarily to increased intracellular cyclic AMP following inhibition of phosphodiesterase . It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a free radical scavenger, an oxidoreductase inhibitor, a membrane permeability inhibitor, and a lipid peroxidase inhibitor . These actions contribute to its antioxidant, anti-inflammatory, and anticarcinogenic properties .
Pharmacokinetics
This compound is absorbed through the gastrointestinal tract, metabolized in the liver, and excreted in the urine . Its half-life in adults is about 6-8 hours . These ADME (Absorption, Distribution, Metabolism, Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effects .
Result of Action
This compound’s action results in various molecular and cellular effects. It enhances cognitive function, reduces hyperactivity and inattention, and improves working memory . These effects are achieved by modulating dopaminergic nervous function and brain-derived neurotrophic factor (BDNF) levels in the prefrontal cortex .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, lifestyle factors such as smoking and the use of oral contraceptives can alter the pharmacokinetics of this compound . Furthermore, the presence of diseases and other medications can also affect this compound’s action .
Biochemical Analysis
Biochemical Properties
Theobromine and caffeine are methylxanthines that may form non-covalent stacking complexes with ATP and affect cell metabolism and/or DNA and RNA structure . The main mechanisms of action of this compound are inhibition of phosphodiesterases and blockade of adenosine receptors . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .
Cellular Effects
This compound has been found to have various physiological effects on the body, including increased heart rate, improved blood flow, and enhanced cognitive function . It acts as a mild stimulant, similar to caffeine, but with a longer duration of action . This compound also has a remarkable anti-inflammatory activity which plays an important role in the therapeutic approach of COVID-19 .
Molecular Mechanism
This compound stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has antioxidant activity of its own: even though its main mechanism of action is the blockage of adenosine receptors, interestingly, it also shows a reduction of cellular oxidative stress .
Temporal Effects in Laboratory Settings
This compound responses differ according to dose; it showed limited subjective effects at 250 mg and negative mood effects at higher doses . It also dose-dependently increased heart rate . This compound at normal intake ranges may contribute to the positive effects of chocolate, but at higher intakes, effects become negative .
Dosage Effects in Animal Models
In animal studies, acute exposure to this compound has a reduced and delayed nootropic effect with respect to caffeine . Both animal and human studies suggested a potential neuroprotective action of long-term assumption of this compound through a reduction of Aβ amyloid pathology, which is commonly observed in Alzheimer’s disease patients’ brains .
Transport and Distribution
This compound is predominantly found in cocoa, coffee, and tea plants . Young leaves contain the highest concentration of this compound, and this concentration declines as the leaves age, while other parts of the tea plant, including the flowers, stems, seeds and roots, contain traces .
Subcellular Localization
While there is no direct evidence of the subcellular localization of this compound, it is known that related compounds such as caffeine and theophylline affect multiple cellular processes, suggesting that they are likely to be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Theobromine can be synthesized from xanthine, a related compound. Hermann Emil Fischer first reported this synthesis in 1882.
- The process involves specific chemical reactions, including demethylation and oxidation, resulting in the formation of this compound .
- This compound is naturally abundant in cocoa beans. Industrial production mainly involves extracting it from cocoa solids during chocolate manufacturing.
- This compound is also used as an additive in cosmetics .
Chemical Reactions Analysis
Types of Reactions:
- Theobromine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- This compound’s reactions yield derivatives with altered functional groups or positions on the purine ring.
- Detailed analysis of specific products would require further investigation.
Scientific Research Applications
Chemistry: Theobromine serves as a model compound for studying xanthine derivatives and their reactivity.
Biology: Researchers explore its effects on cellular processes and metabolism.
Medicine: this compound’s potential as a bronchodilator and vasodilator has been investigated.
Industry: Apart from chocolate, this compound finds applications in cosmetics.
Comparison with Similar Compounds
Theophylline: Similar to theobromine, but with distinct pharmacological effects (used as a bronchodilator).
Caffeine: Another xanthine alkaloid, more potent as a stimulant.
Paraxanthine: and 7-methylxanthine : Differ in methyl group placement.
Properties
IUPAC Name |
3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Record name | THEOBROMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21098 | |
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Record name | theobromine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Theobromine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026132 | |
Record name | Theobromine | |
Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Boiling Point |
Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |
Record name | THEOBROMINE | |
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Record name | 3,7-Dimethylxanthine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Record name | 3,7-Dimethylxanthine | |
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Record name | Theobromine | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |
Record name | 3,7-Dimethylxanthine | |
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Mechanism of Action |
Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake. | |
Record name | Theobromine | |
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Color/Form |
Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |
CAS No. |
83-67-0 | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Record name | Theobromine [INN:BAN:NF] | |
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Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |
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Record name | Theobromine | |
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Record name | THEOBROMINE | |
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Record name | 3,7-Dimethylxanthine | |
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Record name | Theobromine | |
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Melting Point |
675 °F (NTP, 1992), 357 °C | |
Record name | THEOBROMINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Theobromine, a methylxanthine similar to caffeine, primarily acts as a non-selective adenosine receptor antagonist. [, , ] It also inhibits phosphodiesterase activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. These actions contribute to its various physiological effects, including smooth muscle relaxation, diuresis, and stimulation of the central nervous system. [, , , ]
A: [] Research suggests that this compound inhibits adipocyte differentiation, primarily during the early stages of adipogenesis. It achieves this by regulating the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) via the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase/c-Jun N-terminal kinase (ERK/JNK) signaling pathways. [, , ]
A: [] In vitro studies indicate that this compound may have anti-inflammatory effects in the context of obesity. It has been shown to reduce the levels of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β) in a model mimicking the interaction between mature adipocytes and macrophages. []
ANone: this compound, also known as 3,7-dimethylxanthine, has the following structural characteristics:
- Spectroscopic data: [, , ] Characterized by specific peaks in UV, IR, and NMR spectra, facilitating its identification and quantification in various matrices.
A: [, ] Yes, certain Pseudomonas species can convert caffeine to this compound through N-demethylation. This microbial biotransformation offers a potentially sustainable and cost-effective alternative to chemical synthesis. Research has focused on optimizing fermentation conditions and genetically engineering strains to enhance this compound yield. [, ]
A: [] Yes, computational chemistry techniques like molecular modeling and docking studies have been employed to investigate the interactions of this compound with various biological targets, such as adenosine receptors. []
A: [] QSAR (Quantitative Structure-Activity Relationship) models, developed using computational approaches, can be utilized to predict the biological activity of this compound and its derivatives. These models correlate structural features with biological effects, providing insights for drug discovery and optimization. []
A: [, ] The position and number of methyl groups on the xanthine ring significantly influence this compound's binding affinity for adenosine receptors and its subsequent pharmacological activity. For example, the addition of a methyl group at the N1 position can alter its selectivity towards specific adenosine receptor subtypes.
ANone: While information on specific this compound formulations is limited within the provided abstracts, the following general principles apply:
A: [] Various formulation strategies can be employed to enhance this compound's solubility and bioavailability, such as complexation with cyclodextrins, salt formation, or incorporation into nanoparticles.
A: [, , ] this compound is well-absorbed after oral ingestion, reaching peak plasma concentrations within a few hours. It is primarily metabolized in the liver, primarily via N-demethylation and oxidation pathways, leading to the formation of metabolites like 3,7-dimethyluric acid and 3-methylxanthine. [, ]
A: [, ] The elimination half-life of this compound in humans is approximately 6-10 hours. This relatively long half-life, compared to caffeine, can lead to its accumulation with repeated consumption.
A: [, ] Yes, animal studies have shown that this compound can increase ambulatory activity in mice and potentially enhance the effects of stimulants like methamphetamine and cocaine. [, ]
ANone: While generally considered safe for human consumption in moderate amounts, high doses of this compound can be toxic, particularly to animals.
A: [, ] this compound toxicity can manifest as gastrointestinal distress, cardiac arrhythmias, seizures, and even death in severe cases. Sensitivity to this compound varies significantly between species, with dogs being particularly susceptible.
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